molecular formula C9H7N3O B2371317 2-(Cyanomethyl)-5-hydroxybenzimidazole CAS No. 1522542-95-5

2-(Cyanomethyl)-5-hydroxybenzimidazole

Cat. No.: B2371317
CAS No.: 1522542-95-5
M. Wt: 173.175
InChI Key: YLSCEDXZQIYNOZ-UHFFFAOYSA-N
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Description

2-(Cyanomethyl)-5-hydroxybenzimidazole is a useful research compound. Its molecular formula is C9H7N3O and its molecular weight is 173.175. The purity is usually 95%.
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Scientific Research Applications

Corrosion Inhibition

2-(Cyanomethyl)-5-hydroxybenzimidazole derivatives have been studied for their role in inhibiting the corrosion of metals. Khaled (2003) explored the inhibitory action of various benzimidazole derivatives, including 2-hydroxybenzimidazole, on iron corrosion in hydrochloric acid solutions. The study found these compounds to be effective in suppressing both cathodic and anodic processes of iron corrosion, primarily through adsorption on the iron surface (Khaled, 2003).

Electrochemical Sensing

The use of 2-Hydroxybenzimidazole derivatives in electrochemical sensors has been investigated. Madhuchandra and Swamy (2020) developed a Modified Carbon Paste Electrode Sensor using 2-Hydroxybenzimidazole for the electrochemical determination of Adrenaline and Uric acid. This sensor demonstrated sensitivity and selectivity, highlighting the compound's potential in biochemical sensing applications (Madhuchandra & Swamy, 2020).

Membrane Structure Modification

Research by Luneva et al. (2005) delved into the effects of 5-hydroxybenzimidazole derivatives on erythrocyte membrane structure and morphology. They found that these derivatives could alter the membrane structure and shape of erythrocytes in a concentration-dependent manner, which correlated with the hydrophobic properties of the side derivatives (Luneva et al., 2005).

Synthesis of Functional Molecules

The synthesis of protected 5-hydroxymethyl-2-cyanomethylbenzimidazole was achieved by Katsuyama and Kubo (2007), providing a valuable intermediate for creating new functional molecules such as drugs, agrochemicals, dyes, perfumes, and cosmetics (Katsuyama & Kubo, 2007).

Antimicrobial Activity

Salahuddin et al. (2017) synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives and evaluated their antimicrobial activity. Their findings indicated that certain derivatives exhibited significant activity against various microbes, highlighting the potential of these compounds in antimicrobial applications (Salahuddin et al., 2017).

Safety and Hazards

The safety data sheet for a similar compound, 2-(Cyanomethyl)benzimidazole, indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It also causes skin and eye irritation and may cause respiratory irritation .

Properties

IUPAC Name

2-(6-hydroxy-1H-benzimidazol-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O/c10-4-3-9-11-7-2-1-6(13)5-8(7)12-9/h1-2,5,13H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSCEDXZQIYNOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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